3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid
Description
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Properties
IUPAC Name |
3-(2-chlorophenyl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,10(13)14)7-8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXMBQPGSRWDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit or activate certain enzymes, alter the conformation of proteins, or modulate signal transduction pathways.
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Related compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse cellular effects .
Biological Activity
3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid, also known as a derivative of 2-chlorophenyl compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides an in-depth review of the biological activity associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHClO
- Molecular Weight : 238.68 g/mol
- IUPAC Name : this compound
This structure features a chlorophenyl group that is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to apoptosis in cancer cells. For instance, it acts as an inhibitor for cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. It has been tested against human colorectal carcinoma cells (HCT-116), demonstrating significant cytotoxicity with IC values ranging from 0.154 to 1.037 mM .
Research Findings and Case Studies
-
Antitumor Activity :
- A study synthesized metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which showed promising anti-tumor activities against colon cancer cells . The complexes exhibited selectivity towards cancer cells while sparing normal cells.
- Another investigation into derivatives of this compound indicated strong inhibition of cell proliferation in HeLa cells with IC values as low as 0.69 μM, outperforming the standard drug doxorubicin .
- Mechanism of Action Studies :
- Structure-Activity Relationship (SAR) :
Comparative Analysis
| Compound | Chemical Structure | IC (μM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 0.69 | Antiproliferative against HeLa |
| Doxorubicin | Structure | 2.29 | Standard anticancer drug |
Scientific Research Applications
Medicinal Chemistry
3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid and its derivatives have been investigated for their potential as anticancer agents. For example, metal complexes derived from this compound have shown significant cytotoxic activity against colon cancer cells (HCT-116) while demonstrating selectivity towards cancerous over normal cells .
Case Study:
A study synthesized novel metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives. These complexes exhibited IC50 values ranging from 0.154 to 1.037 mM against HCT-116 cells, indicating promising anti-tumor activity .
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of compounds related to this compound. Some derivatives have shown efficacy in reducing pain responses associated with neuropathic conditions .
Data Table: Antinociceptive Activity
| Compound | Dose (mg/kg) | Duration of Pain Response (s) | % Reduction |
|---|---|---|---|
| Compound 6 | 30 | 102.9 ± 14.2 | 55% |
| Compound 6 | 60 | 59.9 ± 12.5 | 74% |
Histone Deacetylase Inhibition
Recent studies have identified derivatives of this compound as potent histone deacetylase inhibitors (HDACIs). These compounds have shown promising antiproliferative activity against various cancer cell lines, including HeLa cells .
Case Study:
A series of modifications to the methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate led to compounds with IC50 values as low as 0.69 μM against HeLa cells, outperforming standard treatments such as doxorubicin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
